6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid

Medicinal Chemistry Peptidomimetic Synthesis Orthogonal Protection Strategies

Procure this orthogonally protected Boc-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid as the definitive building block for EGFR and PI3Kδ inhibitor programs. Unlike unprotected or Cbz-protected analogs, its acid-labile Boc group and C-7 carboxylate enable sequential, non-destructive solid-phase diversification. Its extreme saturation (Fsp3 0.86) introduces a rigid, non-planar kink essential for peptidomimetic β-turn mimicry. Eliminate in-house protection steps and secure the exact regioisomer required for target affinity.

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
CAS No. 2866308-72-5
Cat. No. B6604240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid
CAS2866308-72-5
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CC1C(=O)O)COC2
InChIInChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-17-7-12)4-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
InChIKeyMVMCOYCPPYKUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid (CAS 2866308-72-5): Orthogonally Protected, Conformationally Locked Building Block


6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid (CAS 2866308-72-5) is a sp3-rich, non-planar spirocyclic α-proline analogue belonging to the 2-oxa-6-azaspiro[3.4]octane scaffold class . It is characterized by an N-Boc protecting group and a C-7 carboxylic acid handle on a core that fuses a pyrrolidine ring with an oxetane [1]. This dual functionalization renders it an advanced, orthogonally protected intermediate for the controlled introduction of conformational constraint into peptidomimetics and small molecule drug candidates, particularly those targeting EGFR and PI3Kδ pathways where spirocyclic motifs enhance target selectivity and metabolic stability [2][3].

Why 6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid Cannot Be Replaced by Core Scaffold Analogs


In-class 2-oxa-6-azaspiro[3.4]octane derivatives are not functionally interchangeable. The unprotected 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) requires a subsequent, potentially non-selective protection step that can lower overall yields and create purification challenges . The Cbz-protected analog (CAS 2920188-25-4) necessitates harsher hydrogenolysis conditions incompatible with numerous functional groups tolerated by the acid-labile Boc group of the target compound . Regioisomeric variants, such as the 2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid series, alter the spatial orientation of the carboxylate handle, which is critical for the specific spirocyclic geometry found in clinical PI3Kδ inhibitor programs and can result in a complete loss of target affinity or metabolic stability [1].

Quantitative Differentiation of 6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid (CAS 2866308-72-5)


Achieving Orthogonal Protection: N-Boc vs. Free Amine and N-Cbz for Chemical Maneuverability

The N-Boc protection of the target compound provides a significant synthetic advantage over the unstabilized free secondary amine in 2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid (CAS 2137470-25-6). The free base is prone to oxidation and nucleophilic side reactions during peptide coupling at the 7-carboxylic acid, often necessitating in situ protection with loss of yield. In contrast, the Boc group of 2866308-72-5 is chemoselectively labile under trifluoroacetic acid (TFA) conditions, allowing for a clean two-step 'deprotect-then-functionalize' sequence [1]. Furthermore, compared to the Cbz-protected analog (CAS 2920188-25-4), the Boc group is removed under milder, non-hydrogenolytic acidic conditions . This avoids metal catalyst contamination and allows for the use of acid-sensitive linkers in solid-phase peptide synthesis (SPPS).

Medicinal Chemistry Peptidomimetic Synthesis Orthogonal Protection Strategies

Regiochemistry and Spatial Orientation: 7-Carboxylic Acid vs. 8-Carboxylic Acid Positional Isomers

The target compound features the carboxylic acid substituent at the 7-position of the pyrrolidine ring, which is a critical spatial requirement for oxa-azaspiro derivatives exhibiting biological activity as PI3Kδ inhibitors. The patent literature (e.g., Hengrui US 2023/0234962 A1) specifically exemplifies oxa-azaspiro intermediates with functionalization at a position directly analogous to the 7-carboxylic acid of the general formula [1]. In contrast, the closely related 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid (CAS 1803608-20-9) has its acid handle at a different position . This positional shift distorts the exit vector of the carboxylate, which has been demonstrated to be incompatible with the kinase active site binding mode and results in a significant reduction in PI3Kδ inhibitory activity for the class [2].

Structure-Activity Relationship (SAR) PI3Kδ Inhibition Spirocyclic Drug Design

Molecular Complexity and Physicochemical Profile: Target Compound vs. Stripped-Back Core Scaffold

The target compound (MW 257.28, C12H19NO5, pKa 3.87) offers a more advanced and synthesis-ready profile compared to the stripped-back core scaffold 2-oxa-6-azaspiro[3.4]octane (MW 113.16, C6H11NO) [1]. While both are highly saturated, with the core scaffold having a remarkably high Fsp3 of 0.86 , the target compound's additional carboxylic acid (pKa 3.87 predicted) and N-Boc ester significantly change its phase behavior . This pre-installed polarity and protection changes the solubility profile and elimination half-life prediction metrics compared to the lipophilic parent scaffold (XLogP3 of -0.3 vs. a higher predicted LogP for the N-Boc-7-carboxylic acid), thus representing a superior choice for library synthesis and parallel medicinal chemistry arrays that require a single pre-functionalized state .

Fraction sp3 (Fsp3) Physicochemical Properties Lead-Likeness Drug Discovery Libraries

Proven and High-Value Application Scenarios for 6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid


Canonical Application as a Key Intermediate in 4-Anilinoquinazoline-based EGFR Kinase Inhibitors

This compound serves a proven role in the synthesis of spirocyclic 4-anilinoquinazoline derivatives intended to inhibit EGFR [5]. This scenario is directly supported by literature establishing that the specific conformational constraint of the 2-oxa-6-azaspiro[3.4]octane system improves EGFR inhibitory activity and water solubility over first-generation leads like gefitinib . An expert chemist would utilize the Boc-amine for late-stage diversification after the 7-carboxylic acid moiety has been coupled to the quinazoline core, ensuring the optimum spirocyclic geometry is preserved throughout the synthesis.

SAR Expansion of PI3Kδ Inhibitor Drug Candidates Following Patent WO2022007924A1

Recent patent disclosures from major pharmaceutical players (e.g., Jiangsu Hengrui) highlight oxa-azaspiro derivatives as core scaffolds for novel PI3Kδ inhibitors [5]. The specific 2-oxa-6-azaspiro[3.4]octane framework, functionalized at the 7-carboxylic acid position as in CAS 2866308-72-5, is identified as critical for activity. A research team focused on next-generation PI3Kδ inhibitors for hematological cancers would procure this specific building block to explore amide-based side-chain SAR while maintaining the privileged spirocyclic core.

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Restrained Proline Peptidomimetics

The orthogonal N-Boc protection integrated into 2866308-72-5 is the chemical standard for sequential deprotection and coupling on solid supports (e.g., standard Fmoc/Boc strategies) [5]. This makes it a uniquely suited building block for introducing a rigid, non-planar spirocyclic kink into a growing peptide chain to map the conformation of a bioactive β-turn . Its procurement as a ready-to-use building block eliminates the need for separate protection operations and ensures chemical compatibility with automated SPPS workflows.

Sp3-Enriched Fragment Library Design for 'Escape from Flatland' Initiatives

Modern drug discovery increasingly focuses on increasing molecular complexity and three-dimensionality (Fsp3) to improve clinical success [5]. With a spirocyclic core providing extreme saturation (the parent scaffold has an Fsp3 of 0.86 ), this compound is a premium choice for constructing diverse fragment libraries or as an advanced intermediate for DNA-encoded library (DEL) synthesis. Its bifurcated functional handles (acid and protected amine) are exactly the attachment points required for On-DNA synthesis, making it a commercially valuable procurement for specialized library production.

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